molecular formula C16H15N5O3 B4436166 N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B4436166
M. Wt: 325.32 g/mol
InChI Key: PTCPSLCHPNUBBL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-23-13-7-8-14(15(9-13)24-2)18-16(22)11-3-5-12(6-4-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCPSLCHPNUBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole ring is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of the Dimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemical research, N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for developing new compounds with tailored properties.

Recent studies have indicated that this compound may exhibit significant biological activity:

  • Antimicrobial Properties: Research has shown that derivatives of benzamides can possess antimicrobial effects. The tetrazole ring may enhance this activity by interacting with microbial enzymes or receptors.
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation for therapeutic applications.

Case Study Example:
A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives for their anti-inflammatory effects. This compound was tested alongside other compounds and showed promising results in reducing inflammation markers in vitro.

Medicinal Chemistry

The compound is being investigated for its potential in drug discovery:

  • Cancer Research: The tetrazole moiety is known for its ability to interact with biological targets involved in cancer pathways. Compounds featuring this structure are being evaluated for their anticancer activities.

Table: Potential Therapeutic Applications

Application AreaPotential ActivityNotes
AntimicrobialInhibitory effects on bacteriaRequires further validation
Anti-inflammatoryReduction of inflammation markersPreliminary studies show promise
AnticancerTargeting cancer pathwaysOngoing research needed

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and dimethoxyphenyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic organic compound with potential biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC17H19N5O3
Molecular Weight341.36 g/mol
IUPAC NameThis compound

The compound features a tetrazole ring and a dimethoxyphenyl group, which are significant for its biological activity.

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The tetrazole moiety may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could potentially bind to specific receptors influencing cellular signaling pathways.

Further studies are required to elucidate the precise mechanisms and molecular interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • SAR Studies : Compounds featuring tetrazole and phenyl moieties have shown promising results in inhibiting cancer cell proliferation. The presence of electron-donating groups like methoxy enhances cytotoxicity against various cancer cell lines .
  • Case Study : In a study evaluating similar derivatives, it was found that modifications to the benzamide scaffold led to increased potency against cancer cells. For example, compounds with additional methoxy groups exhibited enhanced apoptosis in Jurkat cells compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored:

  • In Vitro Studies : Compounds related to this compound have shown effectiveness against various bacterial strains. The presence of the tetrazole ring is crucial for this activity due to its ability to disrupt bacterial cell wall synthesis .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it can be compared with other benzamide derivatives:

Compound NameBiological Activity
N-(2-methoxyphenyl)-4-(tetrazol-1-yl)benzamideModerate anticancer activity
N-(3-methoxyphenyl)-3-(triazol-4-yl)benzamideStrong antibacterial effects
N-(2,6-dimethylphenyl)-5-(tetrazol-2-yl)benzamideHigh cytotoxicity against tumors

This table highlights how structural modifications influence biological outcomes.

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide?

  • Methodological Answer : The synthesis of benzamide-tetrazole hybrids typically involves coupling reactions between substituted benzoyl chlorides and amine/tetrazole precursors. For example, outlines a general method for triazole derivatives: refluxing substituted benzaldehyde with amino-triazole in ethanol with glacial acetic acid, followed by solvent evaporation and filtration . Adapting this, the target compound could be synthesized by reacting 4-(1H-tetrazol-1-yl)benzoyl chloride with 2,4-dimethoxyaniline under similar conditions. Purification via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH gradient) and characterization by 1H^1H-NMR and ESI-MS are critical for validation .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Methodological Answer : 1H^1H-NMR (300 MHz, DMSO-d₆) should reveal peaks corresponding to the methoxy groups (δ 3.70–3.85 ppm, singlet, 6H), aromatic protons (δ 6.90–8.20 ppm, multiplet), and tetrazole protons (δ 9.50–10.00 ppm). ESI-MS (positive mode) should show [M+H]⁺ at m/z = 368.1 (calculated for C₁₆H₁₆N₄O₃). demonstrates the use of these techniques for analogous benzamide derivatives, confirming purity and structural fidelity .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound to fungal cytochrome P450 enzymes?

  • Methodological Answer : Use Glide docking (Schrödinger Suite) to model interactions with fungal CYP51 (lanosterol 14α-demethylase), a target for azole antifungals. highlights Glide’s accuracy (<1 Å RMSD in 50% of cases) for flexible ligand docking. Prepare the protein structure (PDB: 5TZ1) by removing water, adding hydrogens, and optimizing hydrogen bonds. Grid generation should focus on the heme-binding site. Dock the compound with torsional sampling and OPLS4 force field refinement. Analyze poses for hydrogen bonds with heme iron or key residues (e.g., Tyr118) and hydrophobic interactions with methoxy/tetrazole groups .

Q. How to design in vitro assays to evaluate antifungal activity against Aspergillus fumigatus?

  • Methodological Answer : Follow protocols from and :
  • Broth microdilution : Prepare RPMI-1640 medium (pH 7.0) with 0.5–128 µg/mL compound. Inoculate with A. fumigatus conidia (1–5 × 10⁴ CFU/mL). Incubate at 35°C for 48 hours. MIC is the lowest concentration inhibiting visible growth.
  • Time-kill assay : Sample at 0, 6, 12, 24, and 48 hours. Plate on Sabouraud dextrose agar and count colonies. Synergy with amphotericin B can be tested using checkerboard assays .

Q. How to address contradictory data in biological activity across structurally similar analogs?

  • Methodological Answer : Contradictions may arise from substituent effects. For example, shows tetrazole groups enhance antibacterial activity via hydrogen bonding, while methoxy groups influence lipophilicity. To resolve discrepancies:
  • Perform QSAR analysis : Correlate logP, polar surface area, and electronic parameters (Hammett σ) with MIC values.
  • Use metabolomic profiling (LC-MS) to compare cellular uptake and metabolic stability.
  • Validate target engagement via thermal shift assays with purified CYP51 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Reactant of Route 2
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N-(2,4-dimethoxyphenyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

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